molecular formula C12H14ClFN2O B6897429 N-(4-chloro-2-fluorophenyl)-1-methylpyrrolidine-2-carboxamide

N-(4-chloro-2-fluorophenyl)-1-methylpyrrolidine-2-carboxamide

Cat. No.: B6897429
M. Wt: 256.70 g/mol
InChI Key: MUXJMIOMWSEDLF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-1-methylpyrrolidine-2-carboxamide is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to a pyrrolidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-1-methylpyrrolidine-2-carboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with 1-methylpyrrolidine-2-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and amines .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-fluorophenyl)-1-methylpyrrolidine-2-carboxamide is unique due to its specific combination of chloro and fluoro substitutions on the phenyl ring and the presence of a pyrrolidine carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-1-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c1-16-6-2-3-11(16)12(17)15-10-5-4-8(13)7-9(10)14/h4-5,7,11H,2-3,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXJMIOMWSEDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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